molecular formula C15H11FN2O5 B5593823 METHYL 3-[(4-FLUOROANILINO)CARBONYL]-5-NITROBENZOATE

METHYL 3-[(4-FLUOROANILINO)CARBONYL]-5-NITROBENZOATE

Cat. No.: B5593823
M. Wt: 318.26 g/mol
InChI Key: WRDPSYZHAKKYRU-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorinated aniline group, a nitrobenzoate moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Fluoroaniline Coupling: The coupling of 4-fluoroaniline with the nitrobenzoate intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Further oxidized nitro compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated aniline moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-chloroanilino)carbonyl]-5-nitrobenzoate
  • Methyl 3-[(4-bromoanilino)carbonyl]-5-nitrobenzoate
  • Methyl 3-[(4-methoxyanilino)carbonyl]-5-nitrobenzoate

Uniqueness

Methyl 3-[(4-fluoroanilino)carbonyl]-5-nitrobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methoxy analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O5/c1-23-15(20)10-6-9(7-13(8-10)18(21)22)14(19)17-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDPSYZHAKKYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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